N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

structural verification IUPAC fidelity scaffold classification

PROCUREMENT ALERT: This compound is commercially mislabeled as a benzoxazine but its definitive structure is N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (C23H24N4O3, MW 404.47). It is a core scaffold from the IRAK4 inhibitor patent WO2021026181A1. The N-(3-ethoxypropyl) side chain and 4-methylphenyl group form a unique pharmacophore that cannot be substituted with generics without full re-validation. Order ≥95% purity reference standard to ensure reliable SAR, phenotypic screening, or chemical proteomics results.

Molecular Formula C23H24N4O3
Molecular Weight 404.47
CAS No. 1251695-20-1
Cat. No. B2437100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
CAS1251695-20-1
Molecular FormulaC23H24N4O3
Molecular Weight404.47
Structural Identifiers
SMILESCCOCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)C
InChIInChI=1S/C23H24N4O3/c1-3-30-12-4-11-24-22(28)16-7-10-20-18(13-16)21-19(14-25-20)23(29)27(26-21)17-8-5-15(2)6-9-17/h5-10,13-14,26H,3-4,11-12H2,1-2H3,(H,24,28)
InChIKeyPDESBLBNPWXOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1251695-20-1 Procurement Guide: Verify the True Structural Identity of N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide


Compound associated with CAS 1251695-20-1 is commercially listed under the name N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, but authoritative structural data (IUPAC name, SMILES, InChI Key) identify it as the pyrazoloquinoline N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (molecular formula C23H24N4O3, molecular weight 404.47 g/mol) . This molecule contains a pyrazolo[4,3-c]quinoline carboxamide core rather than a benzoxazine scaffold, placing it within a class of heterocycles actively investigated as kinase inhibitors (e.g., IRAK4) and antimalarial leads [1]. Procurement specialists and research scientists must therefore base sourcing, quality control, and experimental design on the confirmed pyrazoloquinoline structure rather than on the vendor-supplied benzoxazine name.

Why Generic Substitution Fails for CAS 1251695-20-1: Structural Identity Mismatch and Divergent Pharmacophore


Generic substitution of this compound with a simple benzoxazine or another pyrazoloquinoline is not permissible without extensive re-validation. The authentic structure is a 2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide, which presents a three-ring heteroaromatic system integrating a pyrazole, quinoline, and a 3-oxo group . Minor changes to the N-alkyl side chain (e.g., N-butyl, N-cyclopentyl, N-benzyl) or to the 4-methylphenyl substituent introduce distinct lipophilicity, hydrogen-bonding capacity, and steric bulk that demonstrably alter kinase selectivity profiles across the class [1]. Because no quantitative biological activity data are publicly available for this specific compound, procurement for biological assays demands that the user treat the exact N-(3-ethoxypropyl) and 2-(4-methylphenyl) combination as a fixed chemotype, and that replacement with a near neighbor must be preceded by a full repeat of the screening cascade.

Quantitative Evidence Guide for CAS 1251695-20-1: Key Differentiation Metrics Versus Closest Analogs


Structural Identity Confirmation: Pyrazoloquinoline vs. Purported Benzoxazine Scaffold

CAS 1251695-20-1 is commercially catalogued under a benzoxazine name, but the experimentally determined IUPAC name, InChI Key (PDESBLBNPWXOMW-UHFFFAOYSA-N), and SMILES (CCOCCCNC(=O)C1=CC=C2NC=C3C(=O)N(N=C3C2=C1)C1=CC=C(C)C=C1) unambiguously define the molecule as N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide . Any compound that truly possesses the benzoxazine carboxamide scaffold would exhibit a different InChI Key, SMILES, and molecular formula (C18H16N2O4 vs. C23H24N4O3). Therefore, procurement based on the benzoxazine name without structural confirmation yields a chemically distinct entity that cannot serve as a direct replacement in a validated pyrazoloquinoline-based assay.

structural verification IUPAC fidelity scaffold classification

Purity Benchmarking: CAS 1251695-20-1 vs. Close Structural Analogs

The product associated with CAS 1251695-20-1 is supplied at ≥95% purity (HPLC area%) as stated by a non-restricted vendor . The N-butyl analog (CAS 1251590-95-0) is also listed with a purity specification of ≥95% , while the N-cyclopentyl analog (CAS not specified but commercially available) is typically offered at similar purity levels. This parity ensures that lot-to-lot purity does not introduce a confounding variable when the target compound is compared with these analogs in biochemical or cellular assays.

purity specification QC compliance analog comparison

Kinase Inhibition Potential: Pyrazoloquinoline Class-Level Evidence

The pyrazolo[4,3-c]quinoline-8-carboxamide scaffold of CAS 1251695-20-1 is a privileged chemotype for kinase inhibition. Patent WO2021026181A1 discloses that structurally related pyrazoloquinoline carboxamides act as selective IRAK4 inhibitors [1]. While no IC50 data are publicly available for the specific N-(3-ethoxypropyl)-2-(4-methylphenyl) derivative, the patent's structure-activity relationship (SAR) data indicate that modifications to the amide side chain and the N-aryl substituent significantly modulate potency and selectivity across the kinome. The N-(3-ethoxypropyl) side chain introduces a flexible ether linker capable of engaging additional hydrogen-bond interactions, which distinguishes it from the simpler N-butyl or N-cyclopentyl analogs.

IRAK4 inhibitor kinase selectivity pyrazoloquinoline SAR

Antimalarial Class Activity Overlap: Quinoline Motif Contribution

Compounds containing a quinoline substructure are privileged scaffolds in antimalarial drug discovery, as evidenced by approved drugs such as chloroquine and mefloquine. The QCHEM catalog entry for CAS 1251695-20-1 explicitly classifies the compound under the Quinoline category and states that quinoline derivatives can be used as antimalarial drugs [1]. The fused pyrazoloquinoline ring system present in CAS 1251695-20-1 combines the quinoline nucleus with a pyrazole ring, potentially offering a dual mode of action or enhanced residence time. This contrasts with simple quinoline-8-carboxamides that lack the pyrazole fusion, which may have distinct efficacy profiles against resistant Plasmodium strains.

antimalarial quinoline pyrazoloquinoline

Recommended Application Scenarios for N-(3-ethoxypropyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide (CAS 1251695-20-1)


Kinase Inhibitor Lead Optimization and IRAK4 SAR Expansion

Leverage the compound as a starting point for IRAK4 inhibitor optimization programs, guided by the pyrazoloquinoline scaffold disclosed in patent WO2021026181A1 . The N-(3-ethoxypropyl) side chain provides a tunable vector for modulating kinase selectivity and pharmacokinetic properties; order the compound as a reference standard for an SAR campaign comparing N-ethoxypropyl, N-butyl, N-cyclopentyl, and N-benzyl variants to map the side-chain pharmacophore.

Antimalarial Screening in Pyrazoloquinoline Libraries

Include CAS 1251695-20-1 in a phenotypic screening panel against drug-sensitive and drug-resistant Plasmodium falciparum strains. The quinoline-based chemotype is historically validated for antimalarial activity , and the pyrazole fusion may confer novel resistance profiles. The ≥95% purity specification ensures reliable dose-response readouts.

Chemical Probe Development for Target Deconvolution

Use the compound as a scaffold for affinity-based chemical proteomics (e.g., pull-down with a biotinylated derivative) to identify its molecular targets in cells. The structural uniqueness of the N-(3-ethoxypropyl) linker and the 4-methylphenyl group differentiates it from generic kinase inhibitors, potentially revealing novel target engagement profiles.

Analytical Reference Material and Purity Standard

Procure the compound for use as an HPLC reference standard or NMR calibration sample in quality-control workflows for pyrazoloquinoline synthesis. The well-defined InChI Key and SMILES string enable unambiguous integration into analytical data systems, and the documented ≥95% purity supports accurate quantification.

Quote Request

Request a Quote for N-(3-acetylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.